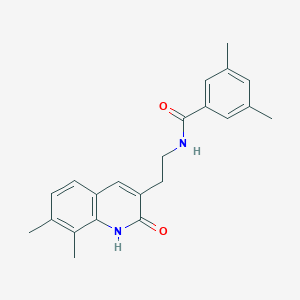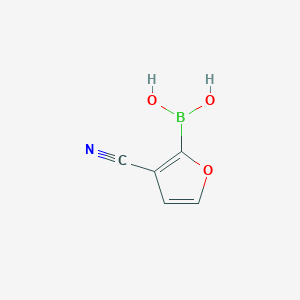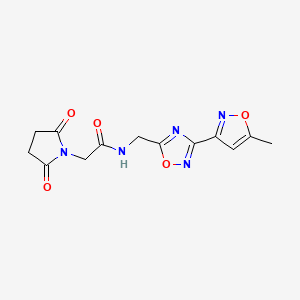
Sodium; 5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate: is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Antimicrobial Agents: Thiazole derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Agriculture: The compound may be utilized in the formulation of pesticides or herbicides.
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, which is present in en300-7456659, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring in en300-7456659, can modify physicochemical parameters and help obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various bioactive properties, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiazole ring or the carboxylate group, potentially leading to the formation of thiazolidines or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Thiazolidines or alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
5-chloro-2-methyl-1,3-thiazole-4-carboxylate: Similar structure but with a methyl group instead of the pyrrolidine ring.
2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate:
5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxamide: Contains an amide group instead of the carboxylate group, altering its chemical properties.
Uniqueness: The presence of both the pyrrolidine ring and the chlorine atom in Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate imparts unique chemical and biological properties, making it distinct from other thiazole derivatives. These features contribute to its versatility and potential in various scientific and industrial applications.
Propriétés
IUPAC Name |
sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S.Na/c9-6-5(7(12)13)10-8(14-6)11-3-1-2-4-11;/h1-4H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNJSKOAZNWBFN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(S2)Cl)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN2NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(2,3-Dimethylphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2474193.png)



![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2474200.png)
![Ethyl 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2474201.png)


![1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}butan-2-ol](/img/structure/B2474205.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474206.png)
![(7aR)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B2474209.png)
![4-(2-fluorophenyl)-2-[(E)-2-(3-methoxyanilino)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2474211.png)

